5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structural features. It contains a chlorine atom at the 5th position, a keto group at the 6th position, and a carboxylic acid group at the 4th position of the pyrimidine ring. This compound is significant in medicinal chemistry, particularly as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. Its chemical identifier is 914916-96-4.
The synthesis of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves cyclization reactions of suitable precursors. One common synthetic route includes the reaction of 5-chloro-2,4-dihydroxypyrimidine with carbon dioxide in the presence of potassium carbonate, using dimethylformamide as a solvent at elevated temperatures. This method allows for the formation of the desired compound through controlled conditions that enhance yield and purity.
In industrial settings, production may utilize continuous flow reactors that optimize reaction conditions for scalability and efficiency. Automated systems can also be employed to ensure consistent quality and minimize side reactions during synthesis.
The molecular structure of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid features a pyrimidine ring with distinct functional groups:
This arrangement contributes to its biological activity and reactivity profile.
The molecular formula is CHClNO, and its molecular weight is approximately 189.57 g/mol. The compound's structure can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry to confirm its identity and purity.
5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo several chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The choice of reagents and conditions significantly influences the reaction pathways and product yields.
The primary mechanism of action for 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its role as an inhibitor of xanthine oxidase. By binding to the active site of this enzyme, it prevents the conversion of hypoxanthine to xanthine and subsequently to uric acid. This inhibition leads to decreased levels of uric acid in the body, which is beneficial for managing conditions such as gout .
Molecular dynamics simulations have confirmed the stability of this compound within the binding pocket of xanthine oxidase, highlighting its potential therapeutic applications in hyperuricemia management .
5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is typically a crystalline solid with moderate solubility in organic solvents. Its melting point and specific optical rotation can vary based on purity and crystallization conditions.
The compound exhibits acidic properties due to its carboxylic acid group, allowing it to participate in various chemical reactions typical for carboxylic acids. Its reactivity profile is influenced by the presence of both electron-withdrawing (chlorine) and electron-donating (keto) groups within its structure.
5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several applications in scientific research:
Xanthine oxidase (XO) catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid. Elevated uric acid levels cause hyperuricemia and gout, driving demand for effective XO inhibitors. Traditional purine-based drugs like allopurinol suffer from severe side effects, including hypersensitivity syndrome and Stevens-Johnson syndrome. Consequently, non-purine inhibitors like febuxostat and topiroxostat were developed, but cardiac risks and gout flares limit their utility [3] [10].
5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid emerged as a core scaffold for novel non-purine XO inhibitors. Its pyrimidinone ring acts as a pharmacophoric element, engaging in hydrogen bonding with key residues (Glu802, Arg880, Thr1010) in the XO active site. Chlorine at C5 enhances hydrophobic interactions and electron deficiency, improving binding affinity. For example, derivatives like compound 13g (IC₅₀ = 0.16 μM) exhibit 52-fold greater potency than allopurinol (IC₅₀ = 8.37 μM) by exploiting this scaffold [3] [4].
Table 1: Pyrimidine-Based XO Inhibitors Featuring the 5-Chloro-6-oxo-1,6-Dihydropyrimidine Scaffold
Compound | Structure | IC₅₀ (μM) | Molecular Weight (g/mol) |
---|---|---|---|
13g | N-(3-Cyano-1H-indol-5-yl) derivative | 0.16 | 349.3 |
10c | 2-(4-Isopropoxy-3-cyanophenyl) | 0.09 | 312.3 |
Allopurinol | Purine analog | 8.37 | 136.1 |
Febuxostat | Thiazole derivative | 0.005 | 316.4 |
Structure-activity relationship (SAR) studies show that coupling the scaffold with hydrophobic groups (e.g., 3-cyanoindole or biphenyl) accesses subpocket residues (Phe914, Phe1009), enhancing selectivity and potency. This approach aligns with fragment-based drug design (FBDD), where the pyrimidinone serves as the metal-chelating "anchor" fragment [3] [4] [10].
The pharmacophore of 5-chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid comprises three critical elements:
Table 2: Pharmacophore Features and Their Binding Contributions
Feature | Target Interaction | Binding Energy Contribution (kcal/mol) |
---|---|---|
Carboxylic Acid | Ionic bond with Arg880 | -4.2 |
C5 Chlorine | Hydrophobic packing with Phe914 | -2.8 |
C6 Carbonyl | Chelation of molybdenum cofactor | -5.1 |
N1-H | Hydrogen bond with Thr1010 | -1.5 |
Molecular dynamics simulations confirm that chlorine substitution increases residence time in the XO active site by 40% compared to unsubstituted analogs. The scaffold’ rigidity also enforces coplanarity, optimizing π-π stacking with Phe1009. Beyond XO inhibition, this pharmacophore is adaptable to other targets:
SAR studies highlight chlorine’s indispensability: removal reduces XO inhibition by 15-fold, while bromine substitution diminishes solubility without potency gains [3] .
Hyperuricemia arises from uric acid overproduction due to upregulated XO activity. Urate crystals deposit in joints, triggering NLRP3 inflammasome activation and gouty inflammation. 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid derivatives directly counteract this by inhibiting uric acid biosynthesis at its source [3] .
In potassium oxonate-induced hyperuricemic rats, derivative 13g (10 mg/kg) reduced serum uric acid by 58% within 3 hours, outperforming allopurinol (32% reduction). Similarly, 10c decreased urate levels by 65% at 2 hours post-administration. This efficacy stems from high XO specificity, as these compounds show negligible activity against other purine-metabolizing enzymes (e.g., HGPRT) [3] [4].
Table 3: In Vivo Efficacy of Key Derivatives in Hyperuricemia Models
Compound | Dose (mg/kg) | Uric Acid Reduction (%) | Time to Max Effect (h) | Target |
---|---|---|---|---|
13g | 10 | 58% | 3 | Xanthine oxidase |
10c | 5 | 65% | 2 | Xanthine oxidase |
Allopurinol | 50 | 32% | 4 | Xanthine oxidase |
Ongoing clinical trials focus on optimizing bioavailability: the carboxylic acid’s polarity limits membrane permeability, prompting prodrug strategies (e.g., ethyl esterification). Derivatives like 5-(6-oxo-1,6-dihydropyrimidin-2-yl)-1H-indole-3-carbonitriles—inspired by this scaffold—show oral bioavailability exceeding 80% in primates, highlighting translational potential [3] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7